

A Comparative Spectroscopic Analysis of 4-Chlorobenzophenone and Its Isomers

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Compound of Interest

Compound Name: 4-Chlorobenzophenone

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of **4-Chlorobenzophenone** and its structural isomers, 2-Chlorobenzophenone and 3-Chlorobenzophenone. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to facilitate the differentiation and characterization of these closely related molecules.

The position of the chlorine atom on the benzoyl ring significantly influences the electronic environment and, consequently, the spectroscopic properties of chlorobenzophenone isomers. These differences, though subtle, are critical for unambiguous identification and are explored in detail through the comparative data presented below.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **4-Chlorobenzophenone**, 2-Chlorobenzophenone, and 3-Chlorobenzophenone, providing a quantitative basis for their comparison.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ , ppm) and Multiplicity
4-Chlorobenzophenone	7.78-7.74 (m, 2H), 7.72-7.68 (m, 2H), 7.59-7.55 (m, 1H), 7.48-7.44 (m, 4H)[1]
2-Chlorobenzophenone	7.82-7.79 (m, 2H), 7.50-7.30 (m, 7H)
3-Chlorobenzophenone	7.80-7.78 (m, 1H), 7.74-7.71 (m, 2H), 7.63-7.59 (m, 1H), 7.55-7.51 (m, 1H), 7.48-7.41 (m, 4H)

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ , ppm)
4-Chlorobenzophenone	195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4[1]
2-Chlorobenzophenone	195.8, 137.8, 137.1, 133.2, 131.5, 130.8, 130.1, 129.8, 128.5, 126.9
3-Chlorobenzophenone	195.1, 139.3, 137.3, 134.6, 132.9, 132.1, 129.9, 129.8, 128.4, 128.0[2]

Infrared (IR) Spectral Data (KBr Disc, cm⁻¹)

Compound	Key Absorption Bands (cm ⁻¹)
4-Chlorobenzophenone	~3060 (Ar C-H str), ~1650 (C=O str), ~1590, 1450 (C=C str), ~1280 (C-C str), ~840 (C-Cl str) [3]
2-Chlorobenzophenone	~3060 (Ar C-H str), ~1665 (C=O str), ~1590, 1450 (C=C str), ~1280 (C-C str), ~750 (C-Cl str)
3-Chlorobenzophenone	~3060 (Ar C-H str), ~1655 (C=O str), ~1590, 1470 (C=C str), ~1290 (C-C str), ~780 (C-Cl str) [4]

Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Key Fragment Ions (m/z)
4-Chlorobenzophenone	216 (M ⁺), 181, 139, 111, 105, 77[5]
2-Chlorobenzophenone	216 (M ⁺), 181, 139, 111, 105, 77
3-Chlorobenzophenone	216 (M ⁺), 181, 139, 111, 105, 77[3]

UV-Visible (UV-Vis) Spectral Data

Compound	λ_{max} (nm)	Solvent
4-Chlorobenzophenone	260[4]	Ethanol
2-Chlorobenzophenone	~250, ~330	Ethanol
3-Chlorobenzophenone	~255, ~340	Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- **¹H NMR Parameters:** A spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans were typically used.
- **¹³C NMR Parameters:** A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans were typically used.
- **Data Processing:** The raw data was processed with a Fourier transform, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- **Parameters:** Each spectrum was an average of 32 scans with a resolution of 4 cm^{-1} . The spectral range was $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The spectrum of a blank KBr pellet was used as the background. The final spectrum is presented in terms of transmittance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A stock solution of the compound was prepared in ethanol at a concentration of approximately 1 mg/mL . This stock solution was then serially diluted to obtain a concentration suitable for measurement (typically in the range of $1\text{--}10\text{ }\mu\text{g/mL}$).
- **Instrumentation:** UV-Vis absorption spectra were recorded on a dual-beam spectrophotometer.
- **Parameters:** The spectral range was $200\text{--}400\text{ nm}$ with a scanning speed of 200 nm/min . Ethanol was used as the reference solvent.
- **Data Analysis:** The wavelength of maximum absorption (λ_{max}) was determined from the resulting spectrum.

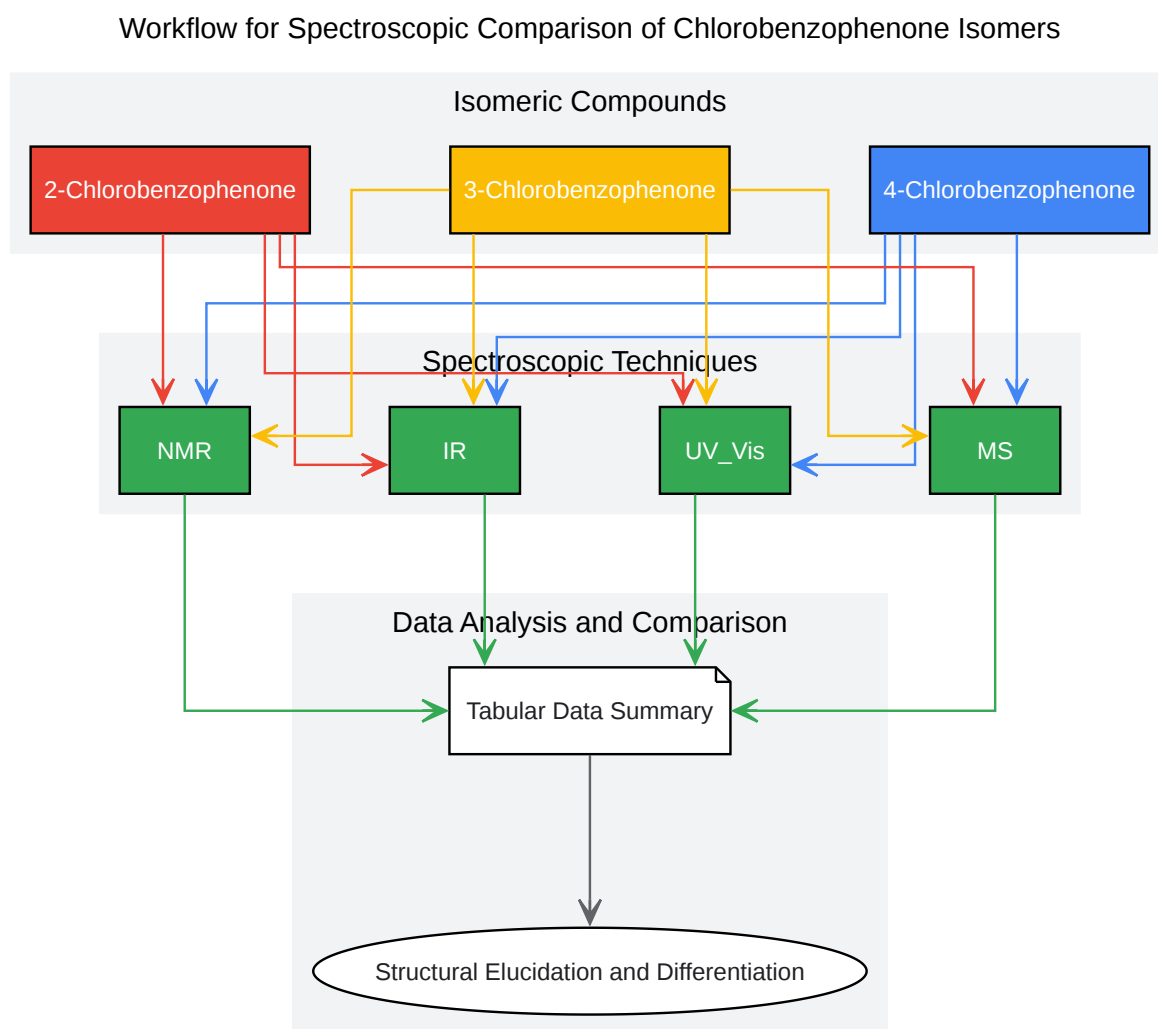
Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample was introduced directly into the ion source via a solid probe or after separation by gas chromatography.
- **Instrumentation:** Mass spectra were obtained on a mass spectrometer operating in the electron ionization (EI) mode.

- Parameters: The ionization energy was set to 70 eV. The mass analyzer was scanned over a range of m/z 50-500.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which are characteristic of the molecule's structure.

Visualization of the Comparison Workflow

The logical flow for the spectroscopic comparison of these isomers is outlined in the diagram below.



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